3-Chlorobenzaldehyde

説明

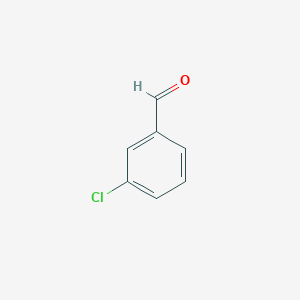

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWILAKSARHZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074591 | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-04-2 | |

| Record name | 3-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPX6TA6X3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobenzaldehyde (CAS Number: 587-04-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzaldehyde, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document details its physicochemical properties, synthesis, reactivity, and safety information, supported by experimental protocols and data visualizations to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic almond-like odor. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 587-04-2 | [1][2] |

| Molecular Formula | C₇H₅ClO | [2] |

| Molecular Weight | 140.57 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Melting Point | 9-12 °C | [1][2] |

| Boiling Point | 213-214 °C | [1][2] |

| Density | 1.241 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.563 | [1][2] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |

| Water Solubility | Insoluble | [1] |

| LogP | 2.26 | [3] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [3] |

Synthesis and Manufacturing

This compound is primarily synthesized through two main routes: the chlorination of benzaldehyde (B42025) and the oxidation of 3-chlorotoluene. A common laboratory-scale synthesis involves the Sandmeyer reaction of 3-aminobenzaldehyde, which is obtained from the reduction of 3-nitrobenzaldehyde.

General Synthesis Workflow

References

Solubility of 3-Chlorobenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chlorobenzaldehyde in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and other chemical processes where it serves as a key intermediate. This document summarizes known solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For an aromatic aldehyde like this compound, its molecular structure dictates its solubility profile. The polar carbonyl group (-CHO) allows for interactions with polar solvents, while the chlorinated benzene (B151609) ring, being largely nonpolar, contributes to its solubility in nonpolar organic solvents. The general principle of "like dissolves like" is a useful predictor of solubility.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments indicate its solubility in a range of common organic solvents. It is reported to be insoluble in water.[1][2]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Soluble[3] | |

| Ethers | Diethyl ether | Soluble[1][4] |

| Ketones | Acetone | Soluble[1] |

| Esters | Ethyl acetate | Soluble[4] |

| Chlorinated Solvents | Dichloromethane | Soluble[4] |

| Hydrocarbons | Hexane | Some solubility[4] |

| Water | Water | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following protocols describe established methods for measuring the solubility of solid or liquid solutes in organic solvents.

Method 1: Gravimetric Analysis (Shake-Flask Method)

This is a conventional and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled using a water bath or incubator.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

To prevent temperature-induced changes in solubility, perform the separation at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator.

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent.

-

Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Method 2: UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore and is advantageous for high-throughput screening as it requires smaller amounts of material.[5]

Protocol:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the clear supernatant.

-

-

Sample Analysis:

-

Dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of solubility using the shake-flask method coupled with a choice of analytical quantification.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound | CAS#:587-04-2 | Chemsrc [chemsrc.com]

- 3. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

Reactivity of 3-Chlorobenzaldehyde with Nucleophiles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-chlorobenzaldehyde with a variety of nucleophiles. This compound is a versatile intermediate in organic synthesis, and understanding its reactivity profile is crucial for its application in the development of pharmaceuticals and other fine chemicals.[1] This document details common nucleophilic addition reactions, including the formation of acetals, cyanohydrins, and products from Wittig, Grignard, Cannizzaro, and Perkin reactions. The influence of the chlorine substituent on the electrophilicity of the carbonyl group is a central theme. Detailed experimental protocols for key reactions are provided, alongside visualizations of reaction mechanisms to facilitate a deeper understanding of the underlying chemical transformations.

Introduction: The Electronic Profile of this compound

The reactivity of this compound is fundamentally governed by the electronic properties of both the aldehyde functional group and the chlorine substituent on the aromatic ring. The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon susceptible to attack by nucleophiles.[2]

The presence of a chlorine atom at the meta position influences the reactivity of the aldehyde group through its inductive and resonance effects. As a halogen, chlorine is an electron-withdrawing group primarily through induction (-I effect), which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2] Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the benzene (B151609) ring.[3][4]

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.[2]

Acetal (B89532) Formation

The reaction of this compound with alcohols in the presence of an acid catalyst leads to the formation of acetals. This reaction is often used to protect the aldehyde group during multi-step syntheses. The reaction proceeds via a hemiacetal intermediate.[5][6]

Reaction Scheme: this compound + 2 R'OH ⇌ 3-Chloro-1,1-di(alkoxy)benzene + H₂O

Experimental Protocol: Acetalization of this compound with Ethylene (B1197577) Glycol [5]

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

-

Reagents:

-

This compound

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

-

Procedure: a. To the round-bottom flask, add this compound, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene. b. Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Once the reaction is complete, cool the mixture to room temperature. e. Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. f. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude acetal. g. Purify the product by vacuum distillation.

Logical Workflow for Acetalization

Caption: Experimental workflow for the synthesis of 2-(3-chlorophenyl)-1,3-dioxolane.

Cyanohydrin Formation

This compound reacts with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, to form a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile.[7]

Reaction Scheme: this compound + HCN ⇌ 3-Chloromandelonitrile

Experimental Protocol: Cyanohydrin Formation [8]

-

Apparatus: A round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an ice bath.

-

Reagents:

-

This compound

-

Sodium cyanide (NaCN)

-

A suitable solvent (e.g., aqueous ethanol)

-

Acid (e.g., HCl) for neutralization

-

-

Procedure: a. Dissolve sodium cyanide in the solvent in the reaction flask and cool the solution in an ice bath. b. Slowly add a solution of this compound to the cyanide solution with vigorous stirring. c. After the addition is complete, continue stirring for a specified time. d. Carefully acidify the reaction mixture with dilute acid to neutralize any excess cyanide and to protonate the alkoxide intermediate. e. Extract the product with an organic solvent (e.g., diethyl ether). f. Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude cyanohydrin.

Named Reactions Involving Nucleophilic Attack on this compound

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of this compound with a phosphorus ylide (Wittig reagent).[9]

Reaction Scheme: this compound + Ph₃P=CHR → 3-Cl-C₆H₄-CH=CHR + Ph₃P=O

Experimental Protocol: Wittig Reaction of this compound [9]

-

Apparatus: A dram vial with a stir vane.

-

Reagents:

-

This compound (50 mg)

-

(Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)

-

Dichloromethane (B109758) (3 mL)

-

25% Diethyl ether in hexanes

-

-

Procedure: a. Dissolve this compound in dichloromethane in the dram vial. b. Add the Wittig reagent portion-wise while stirring. c. Stir the mixture at room temperature for two hours, monitoring the reaction by TLC. d. Upon completion, evaporate the dichloromethane with a stream of nitrogen gas. e. Dissolve the residue in 25% diethyl ether in hexanes. Triphenylphosphine oxide will precipitate as a white solid. f. Transfer the solution to a clean vial, evaporate the solvent, and purify the crude product using microscale wet column chromatography.

Caption: Mechanism of the Cannizzaro reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid to form an α,β-unsaturated carboxylic acid. [10][11][12][13][14] Reaction Scheme: this compound + (CH₃CO)₂O --(CH₃COONa)--> 3-Chlorocinnamic acid + CH₃COOH

Experimental Protocol: Perkin Reaction of this compound [10]

-

Apparatus: A round-bottom flask fitted with an air condenser.

-

Reagents:

-

This compound

-

Acetic anhydride (in excess)

-

Anhydrous sodium acetate (B1210297)

-

Dilute hydrochloric acid

-

-

Procedure: a. Mix this compound, acetic anhydride, and anhydrous sodium acetate in the flask. b. Heat the mixture in an oil bath at approximately 180°C for several hours. c. Allow the mixture to cool slightly and then pour it into a beaker of water while stirring. d. Boil the aqueous mixture to hydrolyze the excess acetic anhydride. e. If the product separates as an oil, cool the mixture until it solidifies. f. Filter the crude product and recrystallize it from a suitable solvent (e.g., ethanol/water) to obtain pure 3-chlorocinnamic acid.

Quantitative Data and Reactivity Comparison

The reactivity of substituted benzaldehydes in nucleophilic addition reactions is highly dependent on the electronic nature of the substituent. Electron-withdrawing groups, such as the chloro group in this compound, generally increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon. [2] While extensive comparative kinetic data for this compound with a wide range of nucleophiles is not readily available in a single source, the following table summarizes yields for some of the reactions discussed. It is important to note that reaction conditions can significantly affect yields.

| Reaction Type | Nucleophile/Reagent | Product | Reported Yield (%) | Reference |

| Acetalization | Ethylene Glycol | 2-(3-chlorophenyl)-1,3-dioxolane | Not specified | |

| Cannizzaro | KOH | 3-Chlorobenzoic acid & 3-Chlorobenzyl alcohol | ~42% (acid) | [15] |

| Wittig | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-chlorocinnamate | Not specified | |

| Cyanohydrin Formation | NaCN | 3-Chloromandelonitrile | 85-95 (general for aldehydes) | [16] |

Note: Yields are highly dependent on specific reaction conditions and purification methods. A study on the functionalization of this compound after protection as a dioxolane acetal reported various yields for subsequent ortho-lithiation and reaction with different electrophiles. [17]For example, reaction with methyl iodide gave a 60% yield of the methylated product, while reaction with methyl disulfide gave a 66% yield. [17]

Conclusion

This compound exhibits a rich and versatile reactivity profile with a wide array of nucleophiles. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it amenable to a variety of nucleophilic addition reactions. This guide has provided a detailed overview of several key transformations, including acetalization, cyanohydrin formation, and the Wittig, Grignard, Cannizzaro, and Perkin reactions. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective utilization of this compound as a key building block in the creation of complex molecular architectures. Further quantitative kinetic studies would be beneficial for a more precise comparison of its reactivity with different nucleophiles.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. organic chemistry - Reactivity of Benzaldehyde between aldehydes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. eudl.eu [eudl.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Perkin Reaction: Definition & Mechanism - Lesson | Study.com [study.com]

- 11. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 12. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 13. byjus.com [byjus.com]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. sonaricollege.in [sonaricollege.in]

- 16. orientjchem.org [orientjchem.org]

- 17. researchgate.net [researchgate.net]

3-Chlorobenzaldehyde: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of 3-Chlorobenzaldehyde (CAS No. 587-04-2). The information is intended to support risk assessment and ensure safe handling in research and development settings.

Chemical and Physical Properties

This compound is a light yellow liquid that is insoluble in water.[1][2] It is a combustible liquid with a flash point of approximately 88°C (190.4°F).[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 587-04-2 | [4] |

| Molecular Formula | C₇H₅ClO | [4] |

| Molecular Weight | 140.57 g/mol | [3] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 213-215 °C at 760 mmHg | [2] |

| Melting Point | 9-12 °C | [3] |

| Density | 1.241 g/mL at 25 °C | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated notifications.[4]

| Hazard Class | Hazard Statement | GHS Category |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 |

Signal Word: Warning

Hazard Pictogram:

Toxicological Summary

Acute Toxicity

No significant acute toxicological data has been identified in literature searches.[1] However, animal experiments suggest that accidental ingestion of less than 150 grams may be harmful or cause serious health damage.[1]

Skin Irritation

This compound is classified as a skin irritant (Category 2).[3][4] It can cause inflammation of the skin upon contact and may exacerbate pre-existing dermatitis.[1] Open cuts, abraded, or irritated skin should not be exposed to this material.[1]

Eye Irritation

The substance is classified as causing serious eye irritation (Category 2).[3][4] An in vivo study on a rabbit indicated that this compound can cause irreversible effects on the eye.[5] Ocular instillation led to crimson-red conjunctivae, ocular discharge, and chemosis within an hour.[5] Minor corneal opacity developed the day after and persisted, leading to the humane euthanasia of the animal two days post-treatment.[5]

Skin Sensitization

Some sources suggest that this compound may cause skin sensitization, leading to contact allergies such as eczema.[1] However, this is not a harmonized classification. Aldehydes as a chemical class are known to have the potential for skin sensitization, often through the formation of Schiff bases with skin proteins.[6]

Respiratory Irritation

The material can cause respiratory irritation.[1][3] Long-term exposure to respiratory irritants may lead to airway diseases.[1]

Experimental Protocols

Eye Irritation/Corrosion: In Vivo Study (as per OECD Guideline 405)

The following methodology is based on the summary of an in vivo eye irritation study for this compound found in the ECHA registration dossier.[5]

-

Test System: Albino rabbit.

-

Procedure: A single dose of the test material was applied into the conjunctival sac of one eye. The other eye remained untreated and served as a control.

-

Observation: The eyes were examined for ocular lesions at 1, 24, 48, and 72 hours after application. In the specific study for this compound, observations were made up to 4 hours post-treatment and on subsequent days.

-

Evaluation: The severity of eye lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored. The reversibility of the lesions is also assessed.

Skin Irritation: Standard Protocol (OECD Guideline 404)

While a specific study for this compound was not found, the standard protocol for assessing skin irritation is as follows:

-

Test System: Albino rabbit.

-

Procedure: The test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch. The patch is held in place with non-irritating tape for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Evaluation: The severity of erythema and edema is scored according to a standardized scale. The mean scores are used to classify the substance's irritation potential.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)

No LLNA data for this compound was found. The standard protocol for this assay is:

-

Principle: The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of application of a potential sensitizer. A stimulation index (SI) of three or more is indicative of sensitization potential.[7]

-

Test System: Mice.

-

Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day five, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Measurement: After a set time, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.

-

Evaluation: The stimulation index (SI) is calculated as the ratio of proliferation in the test group to the proliferation in the vehicle control group. An SI ≥ 3 indicates that the substance is a potential skin sensitizer.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is essential when handling this compound.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors.[1] Use only in a well-ventilated area, preferably in a chemical fume hood. Prevent the build-up of electrostatic charge and keep away from ignition sources.[8]

-

Storage: Store in a cool, dry, well-ventilated area.[1] Keep containers tightly sealed and protected from physical damage.[1] Store away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[1]

Emergency Procedures

First Aid Measures

A logical workflow for first aid is crucial in the event of an exposure.

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[3]

-

Hazards from Combustion: Combustion may produce carbon oxides (CO, CO₂), hydrogen chloride, and phosgene.[1] The substance may emit poisonous and corrosive fumes.[1]

-

Fire-Fighter Protection: Wear full body protective clothing and self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, using inert absorbent material.

-

Major Spills: Evacuate personnel and move upwind. Alert emergency responders. Prevent the spill from entering drains.

Stability and Reactivity

-

Chemical Stability: The product is considered stable under normal conditions.[1]

-

Incompatible Materials: Avoid contact with oxidizing agents, bases, and strong reducing agents.[1]

-

Conditions to Avoid: Heat, flames, and sparks.[8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen chloride gas.[8]

Environmental Fate

A study on the photoinduced degradation of chlorinated benzaldehydes in aqueous solutions using UV light (λ = 253.7 nm) showed that this compound degrades with a first-order reaction rate constant of 3.90×10⁻³ min⁻¹. The decomposition involves homolytic cleavage, leading to the formation of chloride and formaldehyde.

This guide is intended for informational purposes and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) and other relevant safety literature before handling this compound. Always perform a risk assessment specific to your experimental conditions.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. This compound | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Dual Nature of a Halogen: An In-depth Technical Guide on the Electron-Withdrawing Effects of Chlorine on the Benzaldehyde Ring

For Immediate Release

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of a chlorine substituent on the benzaldehyde (B42025) ring. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, quantitative physicochemical data, and practical experimental protocols to elucidate the nuanced role of chlorine in modifying the reactivity and properties of this foundational aromatic aldehyde.

Executive Summary

The substitution of a chlorine atom onto the benzaldehyde ring introduces significant electronic perturbations that profoundly influence its chemical behavior. Chlorine exhibits a dual electronic character: a potent, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). The net result is a deactivation of the aromatic ring towards electrophilic substitution and an increase in the electrophilicity of the carbonyl carbon. Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. Understanding this dichotomy is critical for predicting reaction outcomes and designing novel molecules in synthetic and medicinal chemistry.

Theoretical Framework: A Tale of Two Effects

The electronic influence of the chlorine substituent is a classic example of the interplay between two fundamental electronic effects.

-

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring by reducing its electron density.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal. Resonance structures show that this

Exploring the Chemical Space of Substituted Benzaldehydes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds that serve as pivotal intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value chemicals.[1] Their inherent reactivity, stemming from the electrophilic carbonyl carbon and the tunable electronic properties of the benzene (B151609) ring, makes them indispensable synthons in modern organic chemistry and medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the chemical space of substituted benzaldehydes, detailing their synthesis, characterization, and applications in drug discovery, with a focus on their interactions with key signaling pathways.

Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes has evolved from classical methods to highly efficient and selective modern catalytic processes.[1] The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

Classical and Modern Synthetic Methodologies

A variety of methods are available for the synthesis of substituted benzaldehydes, each with its own advantages and limitations. Tandem reactions, which combine multiple synthetic steps into a single operation without the need for isolating intermediates, offer an efficient approach to synthesizing complex molecules.[3] One such strategy utilizes directed metalation to introduce substituents at the ortho position of the benzaldehyde (B42025) ring.[3] Another versatile one-pot procedure involves the reduction of Weinreb amides to form a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents to yield a diverse range of substituted benzaldehydes.[4][5]

Table 1: Representative Yields for Selected Synthetic Reactions

| Reaction Name | Substrate | Reagents | Product | Yield (%) | Reference |

| Gattermann-Koch | Toluene (B28343) | CO, HCl, AlCl₃, CuCl | p-Tolualdehyde | 50-60 | [1] |

| Vilsmeier-Haack | Anisole | POCl₃, DMF | p-Anisaldehyde | 70-80 | [1] |

| Stephen Aldehyde | p-Tolunitrile | SnCl₂, HCl | p-Tolualdehyde | 60-70 | [1] |

| Oxidation | p-Methylanisole | MnO₂, H₂SO₄ | p-Anisaldehyde | 50-60 | [1] |

| One-Pot Reduction/Cross-Coupling | N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H, PhLi, Pd(tBu₃)₂ | 4-Phenylbenzaldehyde | 92 | [4][5] |

Characterization of Substituted Benzaldehydes

The structural elucidation and purity assessment of synthesized substituted benzaldehydes are crucial for their application in drug discovery. A combination of spectroscopic techniques is typically employed for this purpose.

Table 2: Spectroscopic Data for Representative Substituted Benzaldehydes

| Compound | Spectroscopic Technique | Key Signals | Reference |

| 4-Phenacyloxy benzaldehyde | IR (cm⁻¹) | 3070 (C-H aromatic), 2846, 2762 (C-H aldehyde), 1689 (C=O), 1218 (C-O-C) | [6] |

| ¹H-NMR (δ, ppm) | 9.83-10.09 (s, 1H, CHO) | [6] | |

| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | ¹H-NMR (δ, ppm) | 11.9 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.7-3.8 (s, 6H, OCH₃) | [7] |

| ¹³C-NMR (δ, ppm) | 162 (C=O), 146 (CH=N), 128-136 (Ar-C) | [7] | |

| 4-(S-Acetylthio)benzaldehyde | ¹H NMR (CDCl₃, ppm) | ~10.0 (s, 1H, CHO), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~2.4 (s, 3H, COCH₃) | [8] |

| ¹³C NMR (CDCl₃, ppm) | ~194 (CHO), ~191 (SCO), ~140 (C-CHO), ~135 (C-S), ~130 (Ar-CH), ~129 (Ar-CH), ~30 (COCH₃) | [8] | |

| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2850 & ~2750 (Aldehyde C-H stretch), ~1700 (Aldehyde C=O stretch), ~1680 (Thioester C=O stretch) | [8] | |

| Mass Spec (m/z) | ~180 (M⁺), ~138 (M-COCH₂), ~109 (M-SCOCH₃) | [8] |

Applications in Drug Discovery

Substituted benzaldehydes are valuable scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[2] Their derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10]

Biological Activity and Quantitative Structure-Activity Relationships (QSAR)

The biological potency of substituted benzaldehydes is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ).[11][12] QSAR models are powerful tools used to correlate the chemical structure of these compounds with their biological activity, aiding in the design of more potent and selective drug candidates.[13][14][15]

Table 3: Biological Activity of Selected Substituted Benzaldehyde Derivatives

| Compound/Derivative | Biological Target/Cell Line | Activity Metric | Value | Reference |

| Benzaldehyde | Mushroom Tyrosinase | IC₅₀ | 31.0 µM | [10] |

| 4-Pentylbenzaldehyde | Mushroom Tyrosinase | - | Full and mixed-type inhibitor | [10] |

| 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) | Aldehyde Dehydrogenase 3A1 (ALDH3A1) | IC₅₀ | 0.2 µM | [6] |

| Benzaldehyde Derivatives | Pancreatic Cancer Cell (BxPC3), Non-small Cell Lung Cancer (A549) | - | Inhibition of PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways | [16] |

| Benzaldehyde Derivatives from Aspergillus terreus | Lipopolysaccharide (LPS)-stimulated BV-2 cells | - | Reduction of iNOS, COX-2, TNF-α, IL-6, and IL-18 protein secretion | [17] |

Modulation of Key Signaling Pathways

Substituted benzaldehydes have been shown to exert their biological effects by modulating critical intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[18] Certain benzaldehyde derivatives have been found to inhibit the MAPK pathway by reducing the phosphorylation of key proteins like ERK, JNK, and p38, thereby exerting anti-inflammatory and anti-cancer effects.[17][19]

Figure 1. Inhibition of the MAPK signaling pathway by substituted benzaldehydes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[20] Benzaldehyde has been shown to suppress this pathway, leading to reduced cancer cell proliferation.[16]

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by substituted benzaldehydes.

Sonic Hedgehog Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[21][22] Dysregulation of this pathway is implicated in various cancers.[22] Some benzaldehyde derivatives have been found to stimulate autophagy through the activation of the Shh pathway.[23]

Figure 3. Activation of the Sonic Hedgehog pathway by substituted benzaldehydes.

Experimental Protocols

General Procedure for the Synthesis of Substituted Benzaldehydes via One-Pot Reduction/Cross-Coupling

This protocol is adapted from the work of Heijnen et al.[4][5]

Materials:

-

Substituted N-methoxy-N-methylbenzamide (Weinreb amide)

-

Toluene, anhydrous

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)

-

Organolithium reagent (e.g., phenyllithium)

-

Palladium catalyst (e.g., Pd(tBu₃)₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the Weinreb amide (0.5 mmol) and anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the DIBAL-H solution dropwise over 5 minutes with stirring.

-

Add the palladium catalyst (5 mol %) as a solution in toluene.

-

Add the organolithium reagent dropwise over 10 minutes using a syringe pump.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[8]

-

¹H NMR Acquisition: Utilize a standard one-pulse sequence. Set the spectral width to approximately 16 ppm and use a relaxation delay of 1-2 seconds. Acquire 16 to 64 scans.[8]

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of around 220 ppm. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons. Acquire several hundred to thousands of scans.[8]

Infrared (IR) Spectroscopy:

-

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (e.g., NaCl) can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for these types of molecules.[8]

General Procedure for In Vitro Biological Activity Assays

Cell Culture:

-

Maintain the desired cancer cell lines in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (e.g., MTT Assay):

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted benzaldehyde derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[24]

This guide provides a foundational understanding of the chemical space of substituted benzaldehydes, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. The detailed protocols and data summaries serve as a practical resource for the synthesis, characterization, and biological evaluation of this important class of compounds.

References

- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Untitled Document [ucl.ac.uk]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmainfo.in [pharmainfo.in]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 23. Infrared Spectroscopy Data Tables | PDF | Amine | Ester [scribd.com]

- 24. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 3-chlorobenzaldehyde. The protocols and data presented are based on established methodologies for the synthesis and evaluation of Schiff bases and their derivatives.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds. They are typically formed through the condensation reaction between a primary amine and a carbonyl compound, in this case, this compound. The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of the this compound moiety can significantly influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its therapeutic efficacy.

Synthesis of Schiff Bases from this compound

The general principle for the synthesis of Schiff bases from this compound involves the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. This reaction is often catalyzed by an acid or a base and can be carried out under various conditions.

General Reaction Scheme

Caption: General synthesis of a Schiff base from this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of Schiff bases using this compound. Protocol 1 provides a specific example with isonicotinic acid hydrazide, while Protocol 2 offers a more general procedure adaptable to various primary amines.

Protocol 1: Synthesis of this compound Isonicotinic Acid Hydrazone[1]

This protocol details the synthesis of a specific Schiff base hydrazone.

Materials:

-

This compound

-

Isonicotinic acid hydrazide

-

Distilled water

-

10% Sodium hydroxide (B78521) (NaOH) solution

Equipment:

-

500 mL Round Bottom Flask (RBF)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants:

-

Dissolve 9 g of this compound in 100 mL of methanol in the 500 mL RBF.

-

In a separate beaker, dissolve 10 g of isonicotinic acid hydrazide in 100 mL of distilled water.

-

-

Reaction Mixture:

-

Add the isonicotinic acid hydrazide solution to the RBF containing the this compound solution.

-

Add a few drops of 10% NaOH solution to the mixture to act as a catalyst.

-

-

Reaction:

-

Shake the flask vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

-

Isolation and Purification:

-

Collect the resulting solid product by filtration.

-

Wash the product with a small amount of cold methanol.

-

Dry the purified Schiff base.

-

For further purification, the product can be recrystallized from methanol.

-

Protocol 2: General Synthesis of Schiff Bases from this compound

This protocol provides a general method that can be adapted for the synthesis of various Schiff bases from this compound and different primary amines.

Materials:

-

This compound (1 equivalent)

-

Primary amine (1 equivalent)

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

Equipment:

-

Round Bottom Flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Preparation:

-

Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of the desired primary amine in ethanol.

-

-

Reaction Setup:

-

Add the amine solution to the aldehyde solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

-

Reflux:

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

-

Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

-

-

Drying:

-

Dry the purified Schiff base in a vacuum desiccator over anhydrous CaCl₂.

-

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

| Analytical Technique | Expected Observations |

| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. Appearance of a characteristic C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[4] |

| ¹H NMR Spectroscopy | Appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm. The signals corresponding to the aromatic protons of both the this compound and the amine moieties will also be present.[4] |

| ¹³C NMR Spectroscopy | Appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base should be observed. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values. |

Applications in Drug Development

Schiff bases derived from this compound are of significant interest in drug development due to their potential biological activities.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines. The presence of the chloro-substituent on the phenyl ring can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes.

Mechanism of Action: While the exact mechanisms are still under investigation, proposed pathways for the anticancer activity of Schiff bases include:

-

DNA Intercalation and Binding: Some Schiff bases can interact with DNA, potentially inhibiting DNA replication and transcription in cancer cells.[5]

-

Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[5]

-

Enzyme Inhibition: Schiff bases can inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation.

Caption: Potential anticancer mechanisms of Schiff bases.

Quantitative Data on Anticancer Activity:

The following table summarizes the cytotoxic activity of a Schiff base derived from a 3-chlorophenyl amine against different cancer cell lines.

| Schiff Base | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | > 30 | [5] |

| 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | MCF-7 | > 30 | [5] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Schiff bases are well-known for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The imine group is considered to be a critical pharmacophore for their antimicrobial action.

Mechanism of Action: The antimicrobial activity of Schiff bases is often attributed to their ability to:

-

Disrupt Cell Membrane: They can interfere with the integrity of the microbial cell membrane, leading to the leakage of cellular contents.

-

Inhibit Enzyme Activity: They can inhibit essential microbial enzymes, thereby disrupting metabolic pathways.

-

Chelate Metal Ions: Schiff bases can chelate metal ions that are vital for microbial growth and survival.

Caption: Proposed antimicrobial mechanisms of Schiff bases.

Quantitative Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentration (MIC) values for Schiff bases derived from substituted benzaldehydes against various microbial strains.

| Schiff Base Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derived from 2-aminopyridine (B139424) and chlorobenzaldehyde | Staphylococcus aureus | 6.25 | [2] |

| Derived from 2-aminopyridine and chlorobenzaldehyde | Bacillus subtilis | 12.5 | [2] |

| Derived from 2-aminopyridine and chlorobenzaldehyde | Escherichia coli | 12.5 | [2] |

| Derived from 2-aminopyridine and chlorobenzaldehyde | Pseudomonas aeruginosa | 25 | [2] |

Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion

Schiff bases synthesized from this compound represent a promising class of compounds for the development of new therapeutic agents. The straightforward synthesis and the potential for diverse biological activities make them attractive targets for further research and development in the pharmaceutical industry. The provided protocols offer a solid foundation for the synthesis and subsequent biological evaluation of these compounds. Further optimization of the reaction conditions and structural modifications of the primary amine component can lead to the discovery of novel Schiff bases with enhanced potency and selectivity.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Chlorobenzaldehyde in the Synthesis of Triarylmethane Dyes

Introduction

3-Chlorobenzaldehyde is a versatile chemical intermediate utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and, notably, dyes.[1][2] Its utility in the dye industry stems from its ability to act as a key building block for triarylmethane dyes, a class of intensely colored compounds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a triarylmethane dye using this compound as a primary precursor. The protocol is based on the well-established synthesis of Malachite Green, a structurally similar dye.

Application Notes

This compound serves as a crucial electrophilic component in the synthesis of triarylmethane dyes. The chlorine substituent on the benzaldehyde (B42025) ring can influence the final properties of the dye, such as its color, fastness, and solubility. The primary application of this compound in this context is its condensation reaction with nucleophilic aromatic compounds, such as N,N-dimethylaniline, to form a colorless leuco base. This leuco base is then oxidized to yield the highly conjugated and intensely colored triarylmethane dye.

The resulting 3-chloro substituted triarylmethane dye is expected to exhibit a vibrant green color, analogous to Malachite Green. These types of dyes find applications in various industries, including:

-

Textile Industry: For the dyeing of silk, wool, and cotton.

-

Pigment Manufacturing: As a base for producing pigments for inks, paints, and plastics.

-

Biological Staining: In microscopy for the visualization of cellular components.

The presence of the chloro group may enhance the dye's stability and modify its absorption spectrum, potentially leading to a dye with unique shades and improved performance characteristics.

Experimental Protocol: Synthesis of 3-Chloro-4',4''-bis(dimethylamino)triphenylmethane (3-Chloro Malachite Green)

This protocol details the two-step synthesis of a 3-chloro substituted triarylmethane dye from this compound and N,N-dimethylaniline.

Step 1: Synthesis of the Leuco Base (3-Chloro-4',4''-bis(dimethylamino)triphenylmethane)

Materials:

-

This compound

-

N,N-dimethylaniline

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution (10% w/v)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 molar equivalent) and N,N-dimethylaniline (2.5 molar equivalents).

-

With constant stirring, slowly add concentrated sulfuric acid (1 molar equivalent) to the mixture. The addition should be done cautiously as the reaction is exothermic.

-

Heat the reaction mixture to 100-110 °C in a water bath or heating mantle and maintain this temperature for 6-8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the acidic mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the leuco base.

-

Filter the crude leuco base using a Büchner funnel and wash the precipitate thoroughly with deionized water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol to obtain the purified leuco base as a colorless solid.

-

Dry the purified leuco base in a vacuum oven.

Step 2: Oxidation of the Leuco Base to the Dye

Materials:

-

Leuco base from Step 1

-

Hydrochloric Acid (10% v/v)

-

Lead (IV) oxide (PbO₂) or Manganese (IV) oxide (MnO₂)

-

Sodium sulfate (B86663) (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve the purified leuco base (1 molar equivalent) in a 10% solution of hydrochloric acid.

-

To this solution, add lead (IV) oxide or manganese (IV) oxide (1.5 molar equivalents) portion-wise with vigorous stirring. The solution will turn a deep green color, indicating the formation of the dye.

-

Continue stirring the mixture at room temperature for 2-3 hours to ensure complete oxidation.

-

Filter the reaction mixture to remove the insoluble inorganic residues.

-

The aqueous solution of the dye can be used directly for many applications. To isolate the solid dye, it can be precipitated by the addition of a saturated sodium chloride solution and then collected by filtration.

-

For a purer solid, the dye can be extracted into an organic solvent like diethyl ether after neutralization, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.

Data Presentation

The following table summarizes the expected and known spectroscopic data for the synthesized 3-chloro substituted Malachite Green and the parent Malachite Green for comparison.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Color |

| Malachite Green | 617-621 | ~104,000 - 148,900[3] | Green |

| 3-Chloro Malachite Green (Expected) | ~620-630 | ~100,000 - 150,000 | Green |

Note: The data for 3-Chloro Malachite Green is an educated estimation based on the known data for Malachite Green and the typical effects of a chloro substituent on the chromophore.

Mandatory Visualization

Caption: Synthetic workflow for 3-Chloro Malachite Green.

Caption: Reaction pathway for the synthesis of the dye.

References

Application Notes and Protocols for Monitoring 3-Chlorobenzaldehyde Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzaldehyde is a versatile aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. Its reactivity is centered around the aldehyde functional group and the chlorinated aromatic ring. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, minimizing byproduct formation, and ensuring product quality.

These application notes provide detailed protocols for the primary analytical techniques used to monitor such reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Application Note 1: Reverse-Phase HPLC for Reaction Monitoring

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. This technique is ideal for monitoring the depletion of this compound and the formation of more polar or less volatile products over time. A UV detector is typically used for quantification, as the aromatic ring in this compound and its derivatives is chromophoric.

Experimental Protocol:

-

Sample Preparation:

-

Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

-

Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.

-

If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and water is common. An isocratic method (e.g., 90:10 methanol:water) or a gradient may be used to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both reactant and product absorb, often between 220 nm and 250 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Data Analysis:

-

Identify the peaks for this compound and the product(s) by comparing their retention times with those of pure standards.

-

Generate a calibration curve for this compound using standards of known concentrations.

-

Quantify the concentration of this compound at each time point by integrating the peak area and using the calibration curve.

-

Plot the concentration of this compound versus time to determine the reaction rate.

-

Data Presentation:

| Compound | Retention Time (min) | λmax (nm) |

| This compound | Typically 4-6 | ~250 |

| Product 1 | Varies | Varies |

| Product |

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Chlorobenzaldehyde and its derivatives. These compounds are pivotal intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1] The protocols outlined below are intended for an audience with a background in organic chemistry and experience in process scale-up.

Introduction

This compound is a versatile aromatic aldehyde whose chemical properties are influenced by the electron-withdrawing nature of the chlorine atom. This characteristic makes it a valuable precursor for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. Its derivatives, which include compounds with additional substitutions such as hydroxyl, methoxy, and fluoro groups, are key building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. These derivatives are integral to the development of novel therapeutic agents, including kinase inhibitors for cancer therapy.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize various large-scale and laboratory synthesis methods for this compound and its derivatives, providing key quantitative data for easy comparison.

Table 1: Large-Scale Synthesis of this compound

| Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| m-Chlorotoluene | Co/Mo/Br metal ion complexes, H₂O₂ | Acetic Acid | 95-105 | 21.7-32.08 | [2] |

| Benzaldehyde | Chlorine, AlCl₃ | Dichloroethane | 50 | >79 | |

| m-Nitrobenzaldehyde | SnCl₂·2H₂O, HCl, NaNO₂, CuCl | Water | 0-100 | 75-79 | [3] |

Table 2: Synthesis of Substituted this compound Derivatives

| Product | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chloro-4-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde | Potassium fluoride, Quaternary phosphonium (B103445) salt | - | 230 | 66 | |

| 2-Fluoro-3-chlorobenzaldehyde | 2,3-Dichlorobenzonitrile | Potassium fluoride, Phase transfer catalyst; then H₂SO₄; then reduction | Varies | 120-180 (hydrolysis) | High (not specified) | [4] |

| o-Chlorobenzaldehyde | o-Chlorobenzal chloride | Water | 125-130 | 96.7 | ||

| 3-Chloro-4-hydroxybenzaldehyde | 3-Chloro-4-hydroxybenzaldehyde (protection) | Allyl bromide, K₂CO₃ | Acetone | Reflux | 78 (protection step) | [5] |

| 2,6-Difluorobenzaldehyde | 2,6-Dichlorobenzaldehyde | Potassium fluoride, Tetrabutylammonium chloride | Sulfolane, Toluene | Not specified | High (not specified) | [6] |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Continuous Oxidation of m-Chlorotoluene[2]

This method utilizes a continuous flow reactor for the safe and efficient oxidation of m-chlorotoluene.

Materials:

-

m-Chlorotoluene

-

Cobalt acetate (B1210297)

-

Sodium molybdate (B1676688)

-

Sodium bromide

-

Hydrogen peroxide (15-25%)

-

Acetic acid

-

Dichloromethane

-

Tubular or microchannel reactor system

-

High-pressure liquid pump

-

Temperature controller

-

Back-pressure regulator

Procedure:

-

Catalyst Solution Preparation: Dissolve cobalt acetate and sodium molybdate in a mixture of m-chlorotoluene and acetic acid. A separate solution of sodium bromide in aqueous hydrogen peroxide and acetic acid is also prepared.

-

Reaction Setup: The two solutions are pumped at controlled flow rates into a pre-heated tubular or microchannel reactor. The molar ratio of H₂O₂ to m-chlorotoluene is typically maintained at 2:1.

-

Reaction Conditions: The reaction is carried out at a temperature of 95-105 °C with a residence time of 600-900 seconds.

-

Work-up: The reactor output is cooled to 0 °C and quenched with dichloromethane.

-

Analysis and Purification: The product mixture is analyzed by gas chromatography (GC) to determine conversion and yield. The this compound is then purified by distillation.

Protocol 2: Synthesis of 3-Chloro-4-fluorobenzaldehyde from 3,4-Dichlorobenzaldehyde[4]

This protocol describes a halogen exchange reaction to produce 3-chloro-4-fluorobenzaldehyde.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Spray-dried potassium fluoride

-

Tetraphenylphosphonium bromide (or other quaternary phosphonium salt catalyst)

-

High-temperature reactor

Procedure:

-

Reaction Mixture: In a suitable reactor, combine 3,4-dichlorobenzaldehyde, spray-dried potassium fluoride, and the quaternary phosphonium salt catalyst.

-

Reaction Conditions: Heat the mixture to 230 °C for one hour under a nitrogen atmosphere.

-

Purification: After cooling, the reaction mixture is subjected to distillation under reduced pressure to isolate the 3-chloro-4-fluorobenzaldehyde. A boiling point of 106°-119° C./22 Torr has been reported.

Applications in Drug Development

Derivatives of this compound are crucial intermediates in the synthesis of various pharmaceutical compounds, particularly in the field of oncology. They form the backbone of many kinase inhibitors and other anti-cancer agents.

Kinase Inhibitor Synthesis

Substituted benzaldehydes, including this compound derivatives, are key starting materials for the synthesis of epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein (MAP) kinase inhibitors.[3][7][8][9][10] These inhibitors play a critical role in cancer therapy by targeting signaling pathways that are often dysregulated in tumor cells.

For instance, new 4-amino-3-chloro benzoate (B1203000) ester derivatives have been synthesized and shown to target EGFR tyrosine kinase.[7] Similarly, 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have demonstrated promising EGFR inhibitory activity.[11]

Anticancer Activity of Schiff Base Derivatives

Schiff bases derived from chlorobenzaldehydes have shown significant potential as anticancer agents.[12][13][14][15][16] These compounds can be synthesized through the condensation of a chlorobenzaldehyde with a primary amine. Studies have shown that these derivatives can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines.[12][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a general synthesis workflow and a key signaling pathway targeted by drugs derived from this compound.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Inhibition of the EGFR signaling pathway by a derivative.

References

- 1. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. | Sigma-Aldrich [sigmaaldrich.com]

- 2. US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents [patents.google.com]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]